5-Bromo-7-methylisoquinoline-1-carboxylic acid

Catalog No.
S13738049
CAS No.
M.F
C11H8BrNO2
M. Wt
266.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-7-methylisoquinoline-1-carboxylic acid

Product Name

5-Bromo-7-methylisoquinoline-1-carboxylic acid

IUPAC Name

5-bromo-7-methylisoquinoline-1-carboxylic acid

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

InChI

InChI=1S/C11H8BrNO2/c1-6-4-8-7(9(12)5-6)2-3-13-10(8)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

FFZPVRDAYPJXCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=O)O)C(=C1)Br

5-Bromo-7-methylisoquinoline-1-carboxylic acid is an organic compound characterized by its isoquinoline structure, which includes a bromine atom at the fifth position and a carboxylic acid group at the first position. This compound is part of a larger family of isoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the bromine atom enhances its reactivity and potential for further chemical modifications.

Typical of carboxylic acids and isoquinoline derivatives:

  • Bromination: The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization at the aromatic ring.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, resulting in the formation of 5-bromo-7-methylisoquinoline.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which can be useful for improving solubility or modifying biological activity.
  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of new derivatives.

Compounds related to 5-bromo-7-methylisoquinoline-1-carboxylic acid exhibit various biological activities, including:

  • Antimicrobial Activity: Isoquinoline derivatives have been studied for their potential as antimicrobial agents.
  • Anticancer Properties: Some studies suggest that isoquinoline compounds can inhibit cancer cell growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects: Certain isoquinolines have shown promise in protecting neuronal cells from damage.

The specific biological activity of 5-bromo-7-methylisoquinoline-1-carboxylic acid requires further investigation to elucidate its mechanisms of action and therapeutic potential.

Several synthetic routes have been reported for the preparation of 5-bromo-7-methylisoquinoline-1-carboxylic acid:

  • Starting from 5-Bromophthalide: A multi-step synthesis involving bromination, cyclization, and functional group transformations can yield this compound. For instance, 5-bromophthalide can be converted into various intermediates before reaching the final product through a series of reactions including hydrolysis and acylation .
  • Using L-Tyrosine as a Precursor: A synthetic pathway starting from L-tyrosine has been described, where it undergoes several transformations including esterification and cyclization to form isoquinoline derivatives .
  • Visible-Light Photoredox Catalysis: Recent advancements in photoredox chemistry may offer new methods for synthesizing isoquinolines, including this specific compound, under mild conditions .

5-Bromo-7-methylisoquinoline-1-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Chemical Research: The compound serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Isoquinoline derivatives can be explored for their properties in organic electronics or as dyes.

Interaction studies involving 5-bromo-7-methylisoquinoline-1-carboxylic acid could focus on its binding affinity to biological targets such as enzymes or receptors. These studies are essential for understanding its pharmacological profile and determining its suitability as a drug candidate. Research into its interactions with cellular pathways may also reveal insights into its mechanism of action.

Several compounds share structural similarities with 5-bromo-7-methylisoquinoline-1-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-MethoxyisoquinolineMethoxy group at position 7Known for neuroprotective effects
5-BromoisoquinolineBromine at position 5Exhibits antimicrobial properties
6-MethylisoquinolineMethyl group at position 6Investigated for anticancer activity
4-HydroxyisoquinolineHydroxy group at position 4Potentially useful in treating neurodegenerative diseases

These compounds highlight the diversity within the isoquinoline family while showcasing the unique attributes of 5-bromo-7-methylisoquinoline-1-carboxylic acid due to its specific functional groups and positions on the aromatic ring. Further research may uncover more about their comparative biological activities and potential synergistic effects when used in combination therapies.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

264.97384 g/mol

Monoisotopic Mass

264.97384 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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